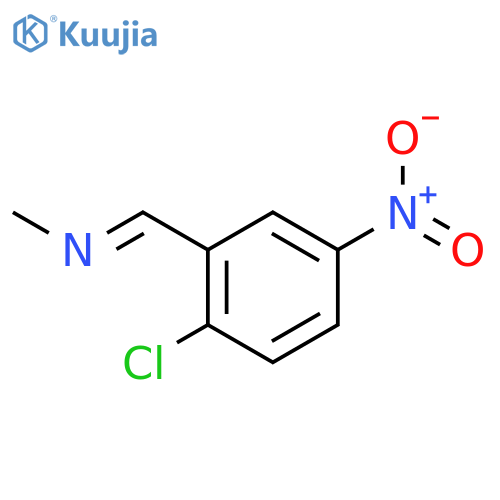

Cas no 871909-85-2 (N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine)

N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine 化学的及び物理的性質

名前と識別子

-

- N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine

- N-(2-Chloro-5-nitrobenzylidene)methanamine

- AKOS030246220

- 1-(2-chloro-5-nitrophenyl)-N-methylmethanimine

- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]methanamine

- Z118438322

- (E)-N-(2-chloro-5-nitrobenzylidene)methanamine

- FT-0681967

- AKOS009042426

- DE-0721

- [(2-chloro-5-nitrophenyl)methylidene](methyl)amine

- (E)-[(2-chloro-5-nitrophenyl)methylidene](methyl)amine

- N-[(2-Chloro-5-nitrophenyl)methylene]methanamine

- AKOS000279745

- MFCD07681942

- J-502054

- 871909-85-2

- CS-0368059

- DTXSID90429069

- (E)-1-(2-Chloro-5-nitrophenyl)-N-methylmethanimine

- N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine

-

- MDL: MFCD07681942

- インチ: InChI=1S/C8H7ClN2O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3/b10-5+

- InChIKey: RIMIXPUTYBDXJY-BJMVGYQFSA-N

- ほほえんだ: C/N=C/C1=CC(=CC=C1Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 198.0196052g/mol

- どういたいしつりょう: 198.0196052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 58.2Ų

N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C385340-10mg |

N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]methanamine |

871909-85-2 | 10mg |

$ 50.00 | 2022-06-01 | ||

| Apollo Scientific | OR33639-1g |

(E)-[(2-Chloro-5-nitrophenyl)methylidene](methyl)amine |

871909-85-2 | 95% | 1g |

£124.00 | 2025-02-19 | |

| Apollo Scientific | OR33639-5g |

(E)-[(2-Chloro-5-nitrophenyl)methylidene](methyl)amine |

871909-85-2 | 95% | 5g |

£370.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438729-1g |

N-[(2-Chloro-5-nitrophenyl)methylene]methanamine |

871909-85-2 | 95+% | 1g |

¥1533.00 | 2024-04-27 | |

| A2B Chem LLC | AD92722-10g |

N-(2-Chloro-5-nitrobenzylidene)methanamine |

871909-85-2 | >95% | 10g |

$802.00 | 2024-04-19 | |

| Apollo Scientific | OR33639-10g |

(E)-[(2-Chloro-5-nitrophenyl)methylidene](methyl)amine |

871909-85-2 | 95% | 10g |

£616.00 | 2025-02-19 | |

| TRC | C385340-50mg |

N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]methanamine |

871909-85-2 | 50mg |

$ 65.00 | 2022-06-01 | ||

| Alichem | A019139799-10g |

N-(2-Chloro-5-nitrobenzylidene)methanamine |

871909-85-2 | 95% | 10g |

$408.04 | 2023-08-31 | |

| Apollo Scientific | OR33639-25g |

(E)-[(2-Chloro-5-nitrophenyl)methylidene](methyl)amine |

871909-85-2 | 95% | 25g |

£920.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438729-25g |

N-[(2-Chloro-5-nitrophenyl)methylene]methanamine |

871909-85-2 | 95+% | 25g |

¥9434.00 | 2024-04-27 |

N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine 関連文献

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamineに関する追加情報

Professional Introduction to N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine (CAS No. 871909-85-2)

N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine, a compound with the chemical formula C8H7ClN2O3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 871909-85-2, has garnered attention due to its structural complexity and potential applications in the development of novel therapeutic agents. The presence of both chloro and nitro substituents on the aromatic ring introduces unique reactivity, making it a valuable scaffold for further functionalization and derivatization.

The synthesis of N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine involves multi-step organic transformations that highlight the compound's synthetic utility. The core structure features an imine moiety, which is a key functional group in medicinal chemistry due to its ability to participate in hydrogen bonding and form stable complexes with biological targets. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its exploration in drug discovery programs.

In the realm of pharmaceutical research, N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine has been investigated for its potential pharmacological properties. The combination of electron-withdrawing groups such as the nitro and chloro substituents enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack by various bioactive molecules. This characteristic has been leveraged in the design of inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that derivatives of this compound exhibit promising anti-inflammatory effects, which could be exploited for the treatment of chronic inflammatory diseases.

The role of computational chemistry in understanding the behavior of N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, providing insights into its mechanism of action. These studies have revealed that the compound can form stable hydrogen bonds with key residues in target proteins, suggesting a high degree of specificity. Additionally, computational analysis has helped identify optimal analogs by predicting structural modifications that could enhance potency and selectivity.

Recent experimental studies have further validated the therapeutic potential of N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine. In vitro assays have demonstrated its ability to modulate signaling pathways associated with pain and inflammation. For instance, researchers have observed significant reductions in pro-inflammatory cytokine production when cells were treated with this compound, indicating its potential as an anti-inflammatory agent. Furthermore, animal models have shown that oral administration of certain derivatives leads to measurable improvements in pain-related behaviors without apparent side effects.

The future direction of research on N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Advances in drug delivery systems may enable more targeted administration, improving efficacy while minimizing systemic exposure. Additionally, investigating the compound's interactions with other biological pathways could uncover novel therapeutic possibilities beyond its current scope. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists are essential to fully harness the potential of this versatile molecule.

The impact of N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine extends beyond academic research, holding promise for industrial applications as well. The development of new synthetic routes has not only improved accessibility but also paved the way for large-scale production necessary for clinical trials and commercialization. As regulatory frameworks evolve to support innovative drug development, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

In conclusion, N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine (CAS No. 871909-85-2) is a remarkable compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic chemistry, computational biology, and preclinical testing, this compound is set to contribute substantially to the future landscape of medicine.

871909-85-2 (N-(E)-(2-Chloro-5-nitrophenyl)methylidenemethanamine) 関連製品

- 1213589-21-9((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)

- 2200106-04-1(N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine)

- 303145-38-2(1H-Pyrrolizine-6,7-dicarboxylic acid, 2,3-dihydro-5-(4-methylphenyl)-)

- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)

- 2790-00-3(1-butylcyclopropane-1-carbonitrile)

- 2137550-47-9(N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide)

- 2096315-89-6(YNT-1310 Disulfate Hydrate)

- 66575-26-6(tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride)

- 2171680-45-6(2-cyclohexyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidoacetic acid)

- 1804790-74-6(2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine)